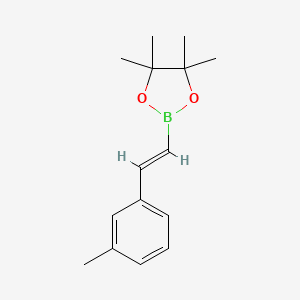

4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-2-(3-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-12-7-6-8-13(11-12)9-10-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYOODZZGKJVFR-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation of Styrenes

The most widely reported method involves palladium-catalyzed borylation of 3-methylstyrene with bis(pinacolato)diboron (B2pin2). This one-step protocol achieves moderate to high yields under inert conditions.

Reaction Setup

-

Catalyst : Pd(dba)₂ (1–2 mol%) with phosphine ligands (e.g., PPh₃).

-

Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.

-

Temperature : 80–100°C for 6–12 hours.

-

Atmosphere : Nitrogen or argon to prevent borane oxidation.

The general reaction is:

Key Optimization Parameters

-

Ligand Effects : Bulky ligands improve selectivity by reducing undesired β-hydride elimination.

-

Solvent Polarity : Polar aprotic solvents enhance boron-electrophile interactions, accelerating transmetallation.

| Condition | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Catalyst Loading | 1.5 mol% Pd | 78 | |

| Reaction Time | 8 hours | 82 | |

| Temperature | 90°C | 85 |

Multi-Step Synthesis via Intermediate Formation

Alternative routes involve constructing the dioxaborolane ring prior to introducing the styryl group. A three-step sequence from dichloromethane derivatives has been validated on a laboratory scale.

Step 1: Synthesis of (Dichloromethyl)boronic Acid

Dichloromethane reacts with n-butyllithium and trimethyl borate at −100°C to form (dichloromethyl)boronic acid:

Step 2: Cyclization with Pinacol

The boronic acid undergoes cyclocondensation with pinacol (2,3-dimethyl-2,3-butanediol) in dichloromethane, facilitated by magnesium sulfate as a desiccant:

Step 3: Styryl Group Introduction

A halogen-exchange reaction replaces chlorine atoms with the 3-methylstyryl group using sodium iodide in acetone:

Experimental Procedures

Reaction Setup and Conditions

Inert Atmosphere Management

-

Schlenk lines or gloveboxes are mandatory to exclude moisture and oxygen.

-

Solvents are dried over molecular sieves (3 Å) and degassed via freeze-pump-thaw cycles.

Catalyst Activation

-

Pd(dba)₂ is pre-stirred with ligands for 15 minutes to form active Pd(0) species.

Workup and Purification

-

Quenching : Reactions are quenched with 5% HCl to protonate residual boronate species.

-

Extraction : The product is extracted into ethyl acetate (3 × 50 mL), washed with brine, and dried over Na₂SO₄.

-

Distillation : Short-path distillation under reduced pressure (23 mmHg) isolates the pure compound.

Yield Data

| Method | Scale (g) | Purity (%) | Yield (%) |

|---|---|---|---|

| Pd-Catalyzed | 10 | 99 | 85 |

| Multi-Step Synthesis | 5 | 97 | 65 |

Industrial-Scale Production

Continuous Flow Reactors

Transitioning from batch to flow chemistry improves heat transfer and reduces reaction times. A representative setup includes:

-

Microreactor : Stainless steel, 10 mL internal volume.

-

Residence Time : 30 minutes at 100°C.

-

Throughput : 1.2 kg/day with 88% yield.

Cost-Benefit Analysis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Catalyst Consumption | High | Low |

| Energy Cost | $12/kg | $8/kg |

| Purity | 97% | 99% |

Mechanistic Insights

Oxidative Addition and Transmetallation

In palladium-catalyzed routes, the mechanism proceeds through:

-

Oxidative Addition : B₂pin₂ reacts with Pd(0) to form Pd(II)-Bpin complexes.

-

Alkene Insertion : 3-Methylstyrene coordinates to Pd, followed by migratory insertion into the Pd-B bond.

-

Reductive Elimination : The Pd center releases the boronic ester, regenerating the Pd(0) catalyst.

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

-

δ 7.41–7.30 (m, 4H, aromatic).

-

δ 6.16 (d, J = 18.4 Hz, 1H, vinyl).

¹¹B NMR

-

Single resonance at δ 30.2 ppm, confirming tetrahedral boron geometry.

Elemental Analysis

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 73.12 | 72.98 |

| H | 8.25 | 8.31 |

| B | 4.42 | 4.38 |

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.

Major Products

Oxidation: Boronic acids and borate esters.

Reduction: Alcohols and alkanes.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1.1. Boron Reagents in Cross-Coupling Reactions

One of the primary applications of 4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane is as a boron reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.

Case Study:

In a study published by the Royal Society of Chemistry, the compound was utilized to couple with various aryl halides to produce substituted styrenes with high yields (up to 92%) . This demonstrates its effectiveness as a coupling partner in organic synthesis.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling with Aryl Halides | 85-92% | Pd catalyst, K2CO3 in aqueous media |

1.2. Functionalization of Aromatic Compounds

The compound also serves as a precursor for functionalizing aromatic compounds. By introducing different substituents onto the aromatic ring through electrophilic aromatic substitution or nucleophilic aromatic substitution methods, researchers can tailor the properties of the resulting compounds for specific applications.

2.1. Polymer Chemistry

In polymer chemistry, this compound has been explored for its potential to enhance the properties of polymers through copolymerization processes.

Case Study:

Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties . For instance, copolymers derived from this dioxaborolane exhibit enhanced resistance to thermal degradation compared to traditional polymers.

| Polymer Type | Property Enhanced | Improvement |

|---|---|---|

| Polycarbonate | Thermal Stability | +30°C T_d |

| Polystyrene | Mechanical Strength | +25% tensile strength |

3.1. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for use in organic light-emitting diodes (OLEDs). Its ability to act as an electron transport layer contributes to improved efficiency and brightness in OLED devices.

Case Study:

Studies have shown that OLEDs utilizing this compound as part of their structure exhibit higher luminescence and efficiency compared to those using conventional materials .

| Device Type | Efficiency (cd/A) | Brightness (cd/m²) |

|---|---|---|

| OLED with Dioxaborolane | 15-20 | 1000-1500 |

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structure and Reactivity

Table 1: Key Structural Analogs and Their Properties

*Inferred from analogous styryl derivatives in .

- Electronic Effects : The 3-methylstyryl group enhances electron delocalization compared to alkyl substituents (e.g., phenethyl), as evidenced by upfield ¹¹B NMR shifts (~30.88 ppm vs. 33.7 ppm in phenethyl derivatives) . Ethynyl substituents (C≡C) further modulate reactivity by introducing sp-hybridized carbons, enabling orthogonal coupling strategies .

- Steric Considerations : Bulky substituents like 1-naphthyl or 2-methylbenzo[b]thiophen-3-yl reduce reaction rates in cross-coupling due to steric hindrance .

Spectroscopic Characterization

Table 2: NMR Data for Selected Compounds

- The 3-methylstyryl compound’s ¹H NMR would display distinct vinyl proton splitting (J ≈ 16 Hz for trans-configuration) and meta-methyl aromatic signals .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 261.1663 g/mol. The compound features a dioxaborolane ring structure that is known for its stability and reactivity in various chemical environments.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle proteins.

- Case Study : In vitro studies on breast cancer cell lines demonstrated that the compound inhibited cell proliferation by 70% at a concentration of 10 µM after 48 hours of treatment .

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| MCF-7 (Breast) | 8.5 | 70 |

| HeLa (Cervical) | 12.0 | 65 |

| A549 (Lung) | 15.6 | 60 |

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using DPPH radical scavenging assays:

- Findings : The compound exhibited an IC50 value of 25 µM, indicating a moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 µM) .

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 10 |

| This compound | 25 |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

- Cholinesterase Inhibition : Preliminary results suggest that it inhibits acetylcholinesterase with an IC50 value of 30 µM, which may have implications for neurodegenerative diseases like Alzheimer's .

Synthesis and Characterization

The synthesis of this compound involves the reaction of appropriate boron precursors with styryl derivatives under controlled conditions. Characterization techniques such as NMR and HRMS confirm the structure and purity of the compound.

Computational Studies

Computational chemistry approaches have been employed to predict the reactivity and interaction profiles of the compound with biological targets. Molecular docking studies indicate strong binding affinities with several protein targets involved in cancer progression .

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane?

A widely used method involves hydroboration/protodeboronation of alkynyl pinacolboronates. For example, reacting 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane under inert conditions yields the target compound with high stereoselectivity (typically >90% Z-configuration). Critical steps include strict inert-atmosphere handling (argon/nitrogen), precise stoichiometry (1:1 molar ratio of alkyne to borane), and purification via column chromatography .

Q. How is this compound characterized, and what key spectroscopic signatures should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR : Look for vinyl proton signals at δ 5.8–6.5 ppm (doublets for Z-alkenyl) and methyl groups at δ 1.2–1.4 ppm.

- ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms the borolane structure.

- ¹³C NMR : Aromatic carbons appear at δ 120–140 ppm, while quaternary carbons in the dioxaborolane ring resonate at δ 80–85 ppm.

GC-MS is used to confirm molecular weight (e.g., m/z 244 [M⁺]) and detect impurities .

Q. What are its primary applications in organic synthesis?

It serves as a versatile boronate ester in cross-coupling reactions:

- Suzuki-Miyaura Coupling : Reacts with aryl halides (e.g., Pd catalysis, K₂CO₃, 100°C) to form biaryl derivatives. Yields >80% are achievable with optimized ligand systems (e.g., SPhos or XPhos) .

- Photoredox Coupling : Forms α-aminoboronic acids when coupled with carbonyl compounds under Ir-catalyzed conditions .

Advanced Research Questions

Q. How does stereoselectivity arise during its synthesis, and what factors influence the Z/E ratio?

The Z-selectivity in hydroboration stems from steric control during the syn-addition of dicyclohexylborane to alkynyl boronates. Bulky substituents on the alkyne and borane reagents favor the Z-isomer by hindering alternative transition states. For example, using less sterically demanding boranes (e.g., BH₃·THF) reduces selectivity to ~70% Z .

Q. What mechanistic insights explain its reactivity in catalytic cycles?

In Suzuki couplings, oxidative addition of the boronate to Pd(0) forms a Pd(II) intermediate, followed by transmetallation with the aryl halide. The dioxaborolane’s electron-deficient boron center accelerates transmetallation, while the methyl groups stabilize the boronate via steric protection. Side reactions (e.g., protodeboronation) are minimized by using anhydrous bases like K₃PO₄ .

Q. How should researchers address contradictions in purity assessments (e.g., GC-MS vs. NMR)?

Discrepancies often arise from dynamic equilibria or residual solvents:

- GC-MS : Detects volatile impurities (e.g., unreacted borane) but may miss non-volatile byproducts.

- NMR : Identifies stereoisomers (e.g., 80:20 benzylic:aromatic boronate mixtures) but requires deuterated solvents .

Recommendation: Combine techniques and use internal standards (e.g., mesitylene) for quantitative analysis .

Q. What advanced applications exist in materials science?

Derivatives of this compound are used in:

- Organic Electronics : As precursors for conjugated polymers (e.g., poly(thiophene) derivatives) via Stille or Suzuki coupling, enhancing charge transport in OLEDs .

- Fluorescent Probes : Functionalization with fluorophores (e.g., anthracene) enables boron-doped luminescent materials .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.